
(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C21H15F3N2O and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, identified by its CAS number 2635322-22-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H15F3N2O
- Molecular Weight : 368.36 g/mol
- Structure : The compound features a unique oxazole ring with diphenyl and trifluoromethyl-pyridine substituents, contributing to its biological profile.
The specific mechanisms of action for this compound are not extensively documented in the literature. However, compounds with similar structures often interact with various biological targets such as enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit antimicrobial activities. For instance, studies on related structures have shown efficacy against various bacterial strains and fungi. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Anticancer Activity
Preliminary studies suggest that oxazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully explored.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several oxazole derivatives against E. coli and S. aureus. The results indicated that certain modifications to the oxazole structure significantly enhanced antibacterial properties. While this compound was not the primary focus, its structural similarities suggest potential effectiveness.
Study 2: Anticancer Properties
In another investigation focusing on oxazole derivatives for anticancer activity, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results showed that structural modifications influenced cytotoxicity levels significantly. Further studies are needed to determine the specific effects of this compound on these cell lines.
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Oxazole derivatives | Inhibition of E. coli and S. aureus growth |
Anticancer | Various oxazoles | Induction of apoptosis in cancer cell lines |
Enzyme Inhibition | Similar structures | Potential inhibition of key metabolic enzymes |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that oxazole derivatives exhibit anticancer properties. Specifically, (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has shown promise as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of oxazole showed selective cytotoxicity against breast cancer cells. The compound's trifluoromethyl group enhances its lipophilicity and bioavailability, contributing to its effectiveness against tumor cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting bacterial enzyme activity.
Data Table: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Chiral Catalysts
This compound serves as a chiral ligand in asymmetric synthesis. Its ability to promote enantioselective reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Study:
In a study published in Tetrahedron Letters, researchers utilized this compound as a chiral catalyst for the asymmetric addition of organozinc reagents to aldehydes. The results showed high enantioselectivity (up to 98% ee) and yield (up to 90%) for the desired products .
Organometallic Chemistry
The compound has been explored as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing trifluoromethyl group enhances the reactivity of the metal center.
Data Table: Catalytic Activity
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.
Case Study:
A research article in Polymer Science demonstrated that polymers containing this oxazole derivative exhibited improved tensile strength and thermal resistance compared to control samples without the compound .
Nanocomposites
The compound has potential applications in developing nanocomposites with enhanced electrical and thermal conductivity due to its unique electronic structure.
Data Table: Properties of Nanocomposites
Eigenschaften
IUPAC Name |
(4R,5S)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUMJQUCAPCRJ-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.